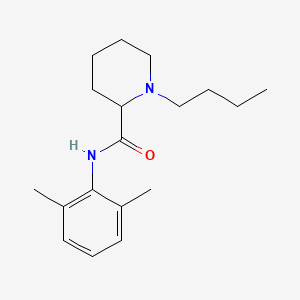

(2S)-1-(4-~13~C)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Description

Historical Context and Evolution of Bupivacaine (B1668057) in Anesthesiology Research

The history of local anesthetics traces back centuries, with early use of substances like the coca leaf. The isolation of cocaine in the mid-1800s marked a significant step, though its addictive properties prompted the search for safer alternatives. Procaine, developed in 1905, became a prominent local anesthetic, but research continued to improve pharmacokinetic and toxicity profiles mhmedical.com.

Bupivacaine, synthesized in 1957 and introduced clinically in 1965, represented a major advancement as a long-acting amino amide local anesthetic mhmedical.come-century.us. Its emergence significantly influenced the field of regional anesthesia, offering properties such as acceptable onset, long duration of action, profound conduction blockade, and a notable separation of sensory anesthesia from motor blockade e-century.us.

However, the evolution of bupivacaine research was also shaped by the recognition of its potential for cardiotoxicity. In 1979, an editorial highlighted cases of rapid cardiovascular collapse following bupivacaine administration, prompting further investigation nih.govresearchgate.net. This research ultimately led to important advancements, including laboratory studies confirming bupivacaine's cardiotoxicity, the discontinuation of the 0.75% concentration for obstetric epidural anesthesia, and the development of safer, stereoselective agents like ropivacaine (B1680718) nih.govresearchgate.net. The acceptance of lipid emulsion as a treatment for local anesthetic toxicity also stemmed from research prompted by concerns surrounding bupivacaine nih.govnih.gov.

Contemporary Significance of Bupivacaine in Academic Inquiry

Today, bupivacaine remains a subject of significant academic inquiry due to its widespread use and the ongoing pursuit of optimized pain management. Its mechanism of action, primarily the blockade of voltage-gated sodium channels in nerve cell membranes, continues to be a focus of study to understand the nuances of nerve impulse inhibition researchgate.netpatsnap.comchemicalbook.compatsnap.com. This blockade prevents the influx of sodium ions, thereby inhibiting the generation and transmission of action potentials patsnap.comchemicalbook.compatsnap.com.

Contemporary research explores various aspects of bupivacaine's interaction with biological systems. Studies investigate its effects on different nerve fibers, recognizing that the progression of anesthesia is influenced by factors such as nerve fiber diameter, myelination, and conduction velocity nih.gov. Research also delves into the compound's lipophilic nature and strong affinity for the sodium channel receptor, which contribute to its long duration of action compared to agents like lidocaine (B1675312) patsnap.compatsnap.com.

Furthermore, academic inquiry is focused on understanding bupivacaine's potential for local toxicity, particularly in musculoskeletal applications, where high concentrations may be used in novel drug delivery systems frontiersin.org. In vitro studies have indicated dose-dependent toxicity to various musculoskeletal tissues, although the translation of these findings to animal and clinical research is an area of ongoing investigation frontiersin.org.

Scope and Objectives of Current Bupivacaine Research

The scope of current bupivacaine research is broad, encompassing fundamental investigations into its molecular interactions and the development of new formulations and delivery strategies. Objectives often center on enhancing its efficacy, prolonging its duration of action, and minimizing potential side effects.

One key objective is the development and evaluation of long-acting bupivacaine formulations designed to provide extended pain relief. Research is exploring novel drug delivery systems, such as liposomal bupivacaine and formulations incorporating carriers like sucrose (B13894) acetate (B1210297) isobutyrate (SAIB), to achieve sustained release of the anesthetic clinicaltrials.euwikipedia.orgfrontiersin.org. Clinical trials are examining these newer formulations to determine their effectiveness in postoperative pain control, their impact on opioid use reduction, and their influence on patient recovery clinicaltrials.eu.

Another area of research focuses on the use of bupivacaine in specific clinical contexts, such as chronic pain management and regional anesthesia for various surgical procedures. Studies are investigating the efficacy and safety of intrathecal bupivacaine, often in combination with opioids, for managing chronic pain in both cancer and noncancer patients researchgate.net. Comparative studies are also being conducted to evaluate bupivacaine against other local anesthetics, such as ropivacaine, in different regional anesthetic techniques to determine optimal agents for specific procedures healthcare-bulletin.co.ukijmscr.com.

Research also continues to explore strategies to mitigate bupivacaine's known cardiotoxicity, although this falls outside the strict exclusion criteria for this article. However, the development of less toxic alternatives like ropivacaine was a direct result of research into bupivacaine's properties nih.govresearchgate.net.

Detailed research findings often involve pharmacokinetic studies evaluating parameters like maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and elimination half-life for different formulations and routes of administration frontiersin.orgdrugbank.com. For instance, a study on a novel sustained-release bupivacaine formulation in calves reported a mean Cmax of 152.03 ng/mL and a Tmax of 0.39 hours, with a long elimination half-life of 32.79 hours, suggesting prolonged analgesia frontiersin.org.

Research findings also compare the efficacy of bupivacaine with other anesthetics. A study comparing intrathecal hyperbaric bupivacaine with hyperbaric ropivacaine in peri-anal surgeries found differences in the recovery of motor function and duration of postoperative analgesia healthcare-bulletin.co.ukijmscr.com. While the study reported that ropivacaine was associated with faster motor recovery, other research indicates that bupivacaine can provide a significantly longer duration of postoperative anesthesia and analgesia compared to lidocaine researchgate.net.

Here is a data table summarizing some comparative research findings:

| Study Type | Comparison | Key Finding | Source |

| Randomized Clinical Trial (Dental Surgery) | Bupivacaine vs. Lidocaine | Bupivacaine more effective for intraoperative and immediate postoperative pain control. researchgate.net | researchgate.net |

| Meta-Analysis (Intraperitoneal) | Intraperitoneal Bupivacaine vs. Saline | Bupivacaine significantly reduced pain intensity at 6 and 24 hours post-surgery. dovepress.com | dovepress.com |

| Randomized Control Study (Peri-anal Surgery) | Hyperbaric Bupivacaine vs. Ropivacaine | Ropivacaine associated with faster motor recovery; Bupivacaine provided longer postoperative analgesia in some contexts. healthcare-bulletin.co.ukijmscr.com | healthcare-bulletin.co.ukijmscr.com |

| Study in Calves (Cornual Nerve Block) | Novel Bupivacaine Formulation vs. Lidocaine | Novel Bupivacaine formulation provided significantly longer-lasting analgesia. frontiersin.org | frontiersin.org |

Current research objectives also include investigating bupivacaine's potential beyond traditional anesthesia, such as its observed anti-inflammatory properties and effects on immune system cells, although further studies are needed to define these uses researchgate.net. The development of stable and compatible bupivacaine formulations for use in drug administration devices is another ongoing area of research researchgate.net.

Structure

2D Structure

Properties

Key on ui mechanism of action |

Like [lidocaine], bupivacaine is an amide local anesthetic that provides local anesthesia through blockade of nerve impulse generation and conduction. These impulses, also known as action potentials, critically depend on membrane depolarization produced by the influx of sodium ions into the neuron through voltage-gated sodium channels. Bupivacaine crosses the neuronal membrane and exerts its anesthetic action through blockade of these channels at the intracellular portion of their pore-forming transmembrane segments. The block is use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. Without sodium ions passing through the channel’s pore, bupivacaine stabilizes the membrane at rest and therefore prevents neurotransmission. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. While it is well-established that the main action of bupivacaine is through sodium channel block, additional analgesic effects of bupivacaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia. Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. |

|---|---|

CAS No. |

1217442-06-2 |

Molecular Formula |

C18H28N2O |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(2S)-1-(413C)butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1/i1+1 |

InChI Key |

LEBVLXFERQHONN-FZZVNHHHSA-N |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

melting_point |

107-108 °C 107.5 to 108 °C 107 - 108 °C |

physical_description |

Solid |

solubility |

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/ In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water 9.77e-02 g/L |

vapor_pressure |

1.31X10-7 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Pharmacology and Molecular Mechanisms of Bupivacaine

Mechanism of Action at the Cellular and Subcellular Levels

Bupivacaine (B1668057) exerts its effects by interfering with the function of ion channels critical for the electrical excitability of nerve cells. Its main target is the voltage-gated sodium channel, but research also indicates interactions with other ion channels.

Voltage-Gated Sodium Channel Blockade Research

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. drugbank.compatsnap.compatsnap.com Bupivacaine blocks the influx of sodium ions through these channels, thereby preventing depolarization and the transmission of nerve impulses. chemicalbook.comdrugbank.compatsnap.compatsnap.com

Local anesthetics like bupivacaine inhibit the generation and conduction of nerve impulses by blocking the current through voltage-gated Na+ channels in the nerve cell membrane. drugbank.comahajournals.org This blockade increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. pediatriconcall.com Bupivacaine crosses the neuronal membrane and blocks these channels from the intracellular side. drugbank.com Without the influx of sodium ions, the membrane remains stabilized at rest, preventing neurotransmission. drugbank.com The progression of anesthesia is generally related to the diameter, myelination, and conduction velocity of the affected nerve fibers. drugbank.com

Eukaryotic voltage-gated sodium channels are typically composed of a large pore-forming alpha subunit and one or two smaller beta subunits. frontiersin.orgmdpi.com The alpha subunit is sufficient for channel function and contains the binding site for local anesthetics. frontiersin.orgmdpi.com At therapeutic levels, local anesthetics, including bupivacaine, block voltage-gated Na+ channels at the alpha subunit inside the channel, preventing Na+ influx and thus depolarization and action potential generation. nih.gov Research indicates that the binding sites of bupivacaine are located in the pore-lining transmembrane segment 6 (S6) of domains 1, 3, and 4 (D1-S6, D3-S6, D4-S6) of the alpha subunit. neurosci.cn Specific residues within these segments, such as L1280 in D3-S6 and N434 in D1-S6, are reported to interact directly with bupivacaine within the ion-conducting pore. neurosci.cn

Bupivacaine exhibits state-dependent blockade of voltage-gated sodium channels, meaning its affinity for the channel varies depending on the channel's conformational state (resting, open, or inactivated). nih.gov The block is often described as use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. drugbank.com Local anesthetics, including bupivacaine, selectively inhibit the open and inactivated states of voltage-gated Na+ channels. nih.gov

Studies on cardiac sodium channels (Nav1.5) expressed in Xenopus oocytes have shown that bupivacaine induces a voltage- and concentration-dependent blockade. neurosci.cndrugbank.com Bupivacaine also induces a use-dependent blockade on Nav1.5 currents. drugbank.com The interaction with the inactivated state of the Na+ channel can display stereoselectivity, with R(+)-bupivacaine interacting faster and more potently than S(−)-bupivacaine. ahajournals.orgneurosci.cn Both enantiomers interact with the activated (open) state, and this interaction does not appear to be stereoselective. ahajournals.org The higher potency of R(+)-bupivacaine in blocking the inactivated state of the cardiac Na+ channel may contribute to its higher toxicity. ahajournals.orgneurosci.cn

Research has shown that bupivacaine not only dose-dependently affects the gating kinetics of Nav1.5 but also accelerates the development of its open-state slow inactivation. neurosci.cndrugbank.com This acceleration of entry into slow inactivation may contribute to the voltage-dependent block. neurosci.cn

Data from a study on human cardiac SCN5A channels demonstrated state-dependent inhibition by bupivacaine. Open-channel block was concentration-dependent, with an IC50 of 69.5 ± 8.2 μM. In the inactivated state, the channels were slightly more sensitive to bupivacaine, with an IC50 of 2.18 ± 0.16 μM. researchgate.net

Here is a data table summarizing IC50 values for bupivacaine block of human cardiac SCN5A channels in different states:

| Channel State | IC50 (μM) |

| Open | 69.5 ± 8.2 researchgate.net |

| Inactivated | 2.18 ± 0.16 researchgate.net |

Interactions with Other Ion Channels

While voltage-gated sodium channels are the primary target, bupivacaine has been shown to interact with other ion channels, which may contribute to its pharmacological profile and potential for toxicity, particularly in the cardiovascular and central nervous systems. frontiersin.orgnih.govresearchgate.net

Bupivacaine has been reported to interact with calcium channels. Studies have indicated that bupivacaine can inhibit voltage-gated calcium channels. frontiersin.orgnih.gov Research using neonatal rat ventricular cells showed that bupivacaine inhibits calcium (Ca²⁺) currents in a concentration-dependent manner. researchgate.net This inhibition of Ca²⁺ currents was observed at concentrations of 10 µM, 100 µM, and 1 mM. researchgate.net

Modulation of calcium-activated potassium channels by bupivacaine has also been investigated. A study on small-conductance calcium-activated potassium type 2 (SK2) channels expressed in human embryonic kidney 293 cells found that bupivacaine inhibited these channels reversibly in a dose-dependent manner. nih.gov The inhibitory effect of bupivacaine on SK2 currents was influenced by intracellular calcium concentration, with increased calcium concentration affecting the degree of inhibition. nih.gov

Furthermore, research suggests that drugs modulating intracellular Ca²⁺ release channels, specifically Ryanodine (B192298) (RyR) channels, can affect the anesthetic potency of bupivacaine. nih.gov An L-type Ca²⁺ channel agonist was found to reduce the duration and potency of bupivacaine anesthesia in mice, while L-type Ca²⁺ channel antagonists increased its effects. orthobullets.com This implies that voltage-gated calcium entry might be involved in the mechanism by which bupivacaine exerts some of its effects, particularly in vascular smooth muscle. oup.com

Potassium Channel Interactions

Beyond its well-established effects on sodium channels, research indicates that bupivacaine also interacts with various potassium channels. Studies have investigated the effects of bupivacaine on cardiac potassium channels, including hERG, rKv1.4, rKv4.2, and hKvLQT1 with or without hIsK. These studies suggest that bupivacaine's actions on these channels can be described as a nonspecific pore blockade in the inner mouth region. nih.gov The apparent binding affinity and voltage dependence of this binding can be influenced by channel inactivation processes and subunit composition. nih.gov For instance, the C-type inactivation of hERG channels enhanced bupivacaine's effects, while the N-type inactivation of rKv1.4 hindered them. nih.gov

Bupivacaine has also been shown to block ATP-activated potassium channels in dissociated rat myocytes with an IC50 of 29 µmol. frontiersin.org Two-pore-domain potassium (K2P) channels represent another target for local anesthetics like bupivacaine. frontiersin.org Research on TASK channels, a type of K2P channel, suggests that bupivacaine binds to "lateral fenestration" sites and primarily interacts with the second pore helices, independent of extracellular potassium concentration. researchgate.net This interaction appears to stabilize the closed state of the channel, disrupting K+ flux gating at the selectivity filter. researchgate.net

Studies have also examined the stereoselective block of the hERG channel by bupivacaine enantiomers. Levo-(S)-bupivacaine has been reported to have a higher affinity for hERG than its enantiomer. researchgate.netunige.ch Molecular modeling studies support this stereoselective binding, with estimated binding energies aligning with electrophysiology measurements. researchgate.netunige.ch

Molecular Binding and Receptor Affinity Studies

The molecular interaction of bupivacaine with ion channels, particularly voltage-gated sodium channels, is a key area of research to understand its anesthetic and potential toxic effects.

Binding to Intracellular Portion of Voltage-Gated Sodium Channels

Bupivacaine diffuses across the neuronal membrane and binds to the intracellular portion of voltage-gated sodium channels. patsnap.compharmacologyeducation.org This binding stabilizes the neuronal membrane and prevents the influx of sodium ions necessary for depolarization, thereby inhibiting the generation and transmission of electrical impulses. patsnap.com High-resolution cryo-EM structures of human Nav1.7 channels have shown that bupivacaine accommodates a binding site beneath the intracellular gate, referred to as the "site BIG". nih.gov This binding site is also utilized by other drugs like carbamazepine (B1668303) and lacosamide. nih.gov The strong affinity of bupivacaine for the sodium channel receptor contributes to its long duration of action. patsnap.com

Stereoselective Binding of Bupivacaine Enantiomers

Bupivacaine exists as a racemic mixture of two enantiomers, R(+)-bupivacaine and S(-)-bupivacaine. Research has focused on the stereoselective binding of these enantiomers to ion channels, particularly in the context of differential toxicity profiles.

Studies on cardiac sodium channels in guinea pig ventricular myocytes have shown that the bupivacaine-induced block displays stereoselectivity, with R(+)-bupivacaine being the more potent enantiomer. ahajournals.org This stereoselectivity primarily resides in the interaction with the inactivated state of the sodium channel. ahajournals.org Both enantiomers bind with high affinity to the activated or open state, but this interaction does not show the same degree of stereoselectivity. ahajournals.org The higher potency of R(+)-bupivacaine in blocking the inactivated state of cardiac sodium channels may contribute to its higher toxicity. ahajournals.org

Regarding potassium channels, the block of flicker K+ channels in peripheral nerve by bupivacaine exhibits high stereoselectivity, with R(+)-bupivacaine being significantly more potent than S(-)-bupivacaine. nih.gov This stereoselectivity is mainly due to a difference in the dissociation rate constant, suggesting a tighter fit between R(+)-bupivacaine and the binding site on the flicker K+ channel. nih.gov In the case of hKv1.5 channels, bupivacaine block of open channels is also stereoselective, with the R(+)-enantiomer being more potent. ahajournals.org Site-directed mutagenesis studies have identified specific amino acids within the channel that determine this stereoselectivity. ahajournals.org

Pharmacodynamics Research

Pharmacodynamics research on bupivacaine investigates its effects on the body, particularly at the systemic level and its interactions with various organ systems.

Systemic Effects on Organ Systems

Bupivacaine can exert systemic effects, particularly when absorbed into the circulation. While its primary application is for local or regional anesthesia, systemic exposure can lead to effects on various organ systems.

Cardiovascular System Research

Research has extensively documented the effects of bupivacaine on the cardiovascular system. Accidental intravascular injection of bupivacaine can lead to severe cardiovascular depression, including arrhythmias, hypotension, bradycardia, and in extreme cases, cardiac arrest. patsnap.comahajournals.orgjptcp.comnih.govjptcp.com

In isolated cardiac tissues, bupivacaine decreases intracardiac conduction velocity, reduces contractile force, and depresses spontaneous sinoatrial activity. ahajournals.org In anesthetized animals, bupivacaine decreases cardiac output, myocardial contractility, and intracardiac conduction velocity, evidenced by increased PR and QRS durations. ahajournals.org Clinical observations of ventricular arrhythmias and cardiovascular collapse following accidental intravascular injection are often preceded by progressive widening of the QRS complex, indicative of slowed conduction. ahajournals.org

Studies comparing the cardiovascular effects of the bupivacaine enantiomers have shown that R(+)-bupivacaine is associated with greater cardiotoxicity than S(-)-bupivacaine (levobupivacaine). nih.govoatext.com In sheep studies, higher doses of both bupivacaine and levobupivacaine (B138063) decreased cardiac output and myocardial blood flow. nih.gov However, doses of bupivacaine that induced QRS widening and ventricular arrhythmias resulted in significantly fewer and less deleterious arrhythmias with levobupivacaine. nih.gov Furthermore, studies in rats have shown that racemic bupivacaine induced more frequent and severe arrhythmias compared to S(-)-bupivacaine at the same concentration. oatext.com The cardiotoxic effects of bupivacaine, including reduced heart rate and prolonged PR interval and QRS complex duration, have also been observed to be age-dependent in rats, with greater effects seen in older animals. oatext.com

Cardiovascular Effects of Bupivacaine Enantiomers (Summary from select studies)

| Effect | R(+)-Bupivacaine | S(-)-Bupivacaine (Levobupivacaine) | Source |

| Cardiac Sodium Channel Block | More potent block of inactivated state | Less potent block of inactivated state | ahajournals.org |

| Ventricular Arrhythmias | More frequent and deleterious with higher doses | Significantly fewer and less deleterious | nih.gov |

| QRS Widening | Induced with higher doses | Induced with higher doses, but fewer arrhythmias | nih.gov |

| Heart Rate Reduction | Greater effect in older rats (racemic mixture) | Less effect than racemic mixture in older rats | oatext.com |

| PR Interval Prolongation | Greater effect in older rats (racemic mixture) | Less effect than racemic mixture in older rats | oatext.com |

| Myocardial Contractility | Decreased | Decreased (similar to racemic at subconvulsive doses) | ahajournals.orgnih.gov |

IC50 Values for Bupivacaine Enantiomers on Ion Channels

| Channel | R(+)-Bupivacaine IC50 | S(-)-Bupivacaine IC50 | Stereopotency Ratio (+/-) | Source |

| Tonic Na+ Channel | 29 ± 3 µM | 44 ± 3 µM | No salient stereoselectivity | nih.gov |

| Flicker K+ Channel | 0.15 ± 0.02 µM | 11 ± 1 µM | 73 | nih.gov |

| hKv1.5 (Open) | 4.1 µmol/L | 27.3 µmol/L | 7 | ahajournals.org |

Central Nervous System Research

Research into the effects of bupivacaine on the central nervous system (CNS) indicates that systemic absorption can lead to both stimulation and depression. nih.govpfizermedicalinformation.compfizer.com At lower plasma concentrations, bupivacaine may selectively inhibit cortical inhibitory pathways, potentially leading to symptoms of neuronal excitation. wikipedia.org As plasma concentrations increase, both inhibitory and excitatory pathways can be inhibited, resulting in CNS depression, which can progress to coma and respiratory arrest. wikipedia.orgpfizermedicalinformation.com This depressive phase can sometimes occur without a preceding excitatory state. pfizermedicalinformation.com

Studies have explored the neurotoxicity of bupivacaine, particularly in specific contexts. Intrathecal administration of bupivacaine, even at low doses, has been associated with a risk of delayed CNS toxicity. frontiersin.org The potential for CNS toxicity is correlated with the lipid solubility and potency of the local anesthetic. frontiersin.org Potent, lipid-soluble agents like bupivacaine may cause CNS toxicity at lower doses compared to less potent agents such as levobupivacaine and ropivacaine (B1680718). frontiersin.org Research in rats with experimental renal failure has also suggested increased neurotoxicity associated with bupivacaine in the presence of impaired renal function, indicating that altered pharmacokinetics in such cases may lower the toxicity threshold. jsurgmed.com Animal studies involving CNS site-directed infusions have demonstrated dose-dependent CNS excitatory behavior and electroencephalographic (EEG) changes with bupivacaine, consistent with sympathetic nervous system stimulation. nih.gov In these studies, the potency for these CNS effects followed the order of ropivacaine < levobupivacaine < bupivacaine. nih.gov

Autonomic Nervous System Influence

Bupivacaine's influence on the autonomic nervous system is primarily observed through its effects on sympathetic and parasympathetic nerve blockade, particularly in regional anesthetic techniques like epidural and spinal anesthesia. unige.choup.commdpi.com Spinal anesthesia, for instance, can cause widespread blockade of both sympathetic and parasympathetic nerves, significantly impacting the control of circulation, including arterial blood pressure and heart rate. unige.ch The blockade of preganglionic sympathetic nerve fibers, particularly those controlling vascular tone (T1-L2), leads to vasodilation of resistance and capacitance vessels, contributing to arterial hypotension. pfizer.comunige.ch Blockade of sympathetic fibers from T1-T5, which control cardiac rate, can result in a decrease in heart rate and cardiac contractility, consequently reducing cardiac output. unige.ch

Studies investigating the effects of epidural bupivacaine on the autonomic nervous system have utilized measures like heart rate variability (HRV) to assess sympathetic-parasympathetic balance. mdpi.comnih.gov While some studies have shown a decrease in HRV with bupivacaine, indicating altered autonomic tone, the specific effects can vary depending on the concentration and the type of block. mdpi.comnih.gov For example, thoracic epidural analgesia with low concentrations of bupivacaine has been shown to blunt cardiac sympathetic neural drive, leading to a relative vagal predominance and better restoration of HRV variables post-surgery compared to systemic analgesia. oup.com However, other research, such as studies on sacrococcygeal epidurals in felines, suggests that while low-concentration bupivacaine may prevent increases in hemodynamic variables, it might not fully prevent sympathetic nervous system activation. mdpi.com The extent of sympathetic blockade can also be influenced by the cranial spread of the anesthetic solution. mdpi.com

Concentration-Effect Relationships

The concentration of bupivacaine administered significantly influences its effects on nerve block characteristics and the differentiation between sensory and motor blockade. Higher concentrations generally lead to a more profound block. mdpi.com

Impact on Nerve Block Characteristics

The concentration of bupivacaine is a key determinant of the onset time, duration, and quality of nerve block. Studies comparing different concentrations of bupivacaine for peripheral nerve blocks have demonstrated that higher concentrations can result in faster onset times and increased duration and quality of both sensory and motor block. journalagent.comdovepress.com For instance, in a study on ultrasound-guided infraclavicular brachial plexus blocks, increasing the concentration of bupivacaine from 0.25% to 0.375% and then to 0.5% led to a significantly prolonged onset of sensory block and surgical compliance time, while the time to regression of the block decreased with lower concentrations. journalagent.com

However, the relationship between concentration and effect can also be influenced by the total volume administered and the specific nerve being blocked. Some research suggests that for certain blocks, such as femoral nerve blocks, the total delivered dose might be of greater importance than concentration alone, although data for other nerves like the sciatic or brachial plexus are less clear or conflicting. nysora.com Studies have also investigated novel long-acting bupivacaine formulations with higher concentrations (e.g., 5%), which have shown rapid onset and significantly prolonged duration of analgesia compared to standard formulations. frontiersin.org

Here is a table illustrating the impact of different bupivacaine concentrations on nerve block characteristics based on a study of infraclavicular brachial plexus blocks:

| Bupivacaine Concentration | Onset of Sensory Block (minutes) | Onset of Motor Block (minutes) | Surgical Compliance Time (minutes) | Sensory Block Regression Time (minutes) | Motor Block Regression Time (minutes) |

| 0.25% | Significantly Longer journalagent.com | Significantly Longer journalagent.com | Significantly Longer journalagent.com | Earlier journalagent.com | Earlier journalagent.com |

| 0.375% | Shorter than 0.25% journalagent.com | Shorter than 0.25% journalagent.com | Shorter than 0.25% journalagent.com | Later than 0.25% journalagent.com | Later than 0.25% journalagent.com |

| 0.5% | Shorter than 0.25% journalagent.com | Shorter than 0.25% journalagent.com | Shorter than 0.25% journalagent.com | Later than 0.25% journalagent.com | Later than 0.25% journalagent.com |

Note: Data is based on comparative findings within the referenced study journalagent.com. "Significantly Longer/Shorter" and "Earlier/Later" are relative to the other concentrations tested in that study.

Differential Sensory and Motor Blockade

Bupivacaine is known for its capacity to produce differential sensory and motor blockade, meaning it can block sensory fibers more readily or at lower concentrations than motor fibers. nysora.comvin.comnysora.com This differential effect is a clinically important characteristic, particularly when pain relief is desired without complete motor paralysis. medrxiv.org

Studies have compared the differential blocking properties of bupivacaine with other local anesthetics like mepivacaine (B158355) and ropivacaine. Bupivacaine has been shown to produce a more rapid onset of sensory block compared to motor block, unlike mepivacaine which may not demonstrate such a differential onset. nysora.com Ropivacaine is also considered to be relatively selective for sensory fibers and in some studies has shown a shorter duration of motor blockade compared to bupivacaine at equal analgesic doses. vin.com

Research at lower concentrations has provided further insight into this differential effect. A study comparing low concentrations of bupivacaine and levobupivacaine found that bupivacaine at concentrations of 0.025% and 0.0625% induced significantly greater suppression of tactile sensation compared to equivalent doses of levobupivacaine, while there was no significant difference in mechanical and thermal pain thresholds at these or slightly higher concentrations (up to 0.125%). medrxiv.org This suggests that low-dose bupivacaine may have a relatively greater effect on innocuous sensation compared to noxious sensation when compared to levobupivacaine. medrxiv.org

The differential level of nerve blockade observed in techniques like spinal anesthesia, where sympathetic blockade extends higher than sensory, which in turn is higher than motor blockade, is influenced by factors such as the anesthetic concentration gradient within the cerebrospinal fluid and the requirement for blocking multiple nodes of Ranvier in myelinated fibers. unige.ch

Here is a table summarizing differential block characteristics based on research findings:

| Local Anesthetic | Differential Sensory vs. Motor Onset | Relative Sensory Fiber Selectivity | Notes |

| Bupivacaine | More rapid sensory onset nysora.com | Relatively selective nysora.comvin.com | May suppress tactile sensation more than levobupivacaine at low doses medrxiv.org |

| Mepivacaine | No differential onset observed nysora.com | Less selective than bupivacaine nysora.com | |

| Ropivacaine | Slower motor onset than bupivacaine nih.gov | Relatively selective nysora.comvin.com | May have shorter motor block duration than bupivacaine vin.com |

Pharmacokinetics and Biotransformation of Bupivacaine

Absorption and Systemic Uptake Research

The systemic absorption of bupivacaine (B1668057) is a critical determinant of its plasma concentration and the potential for systemic effects. The rate and extent of absorption are influenced by several factors related to the administration and the physiological characteristics of the site of injection.

Factors Influencing Absorption Rate

The rate of systemic absorption of local anesthetics, including bupivacaine, is dependent on several key factors. These include the total dose and concentration of the drug administered, the specific route of administration, and the vascularity of the administration site. fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rw Absorption from richly vascularized regions leads to higher peak plasma concentrations. jmatonline.com Studies have indicated that while the total dose influences blood levels, the concentration itself may not be the primary determinant. jmatonline.com

Other factors that can significantly alter the pharmacokinetic parameters of local anesthetics like bupivacaine include the presence of hepatic or renal disease, factors affecting urinary pH, renal blood flow, and the age of the patient. fda.govrwandafda.gov.rwbaxterpi.comnih.gov For instance, elderly patients have shown higher peak plasma concentrations and decreased total plasma clearance compared to younger patients. pfizermedicalinformation.comnih.govdrugs.com

Impact of Vasoconstrictors on Systemic Uptake

The addition of vasoconstrictors, such as epinephrine (B1671497), to bupivacaine solutions is a common practice aimed at modifying its absorption and effects. A dilute concentration of epinephrine (typically 1:200,000 or 5 mcg/mL) usually leads to a reduction in the rate of absorption and the peak plasma concentration of bupivacaine. fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rw This effect allows for the potential use of moderately larger total doses and can also prolong the duration of action of the anesthetic. fda.govpfizermedicalinformation.comrwandafda.gov.rw

Research using laser Doppler imaging to measure skin blood flow responses to intradermal injections of bupivacaine with and without epinephrine demonstrated that epinephrine significantly reduced the vascular responses to clinical doses of bupivacaine, resulting in net vasoconstriction. researchgate.netnih.govoup.com This vasoconstrictive effect helps to keep the bupivacaine localized at the injection site, thereby reducing its systemic uptake. researchgate.netoup.com

Distribution Studies

Following absorption, bupivacaine is distributed throughout the body. Pharmacokinetic studies on the plasma profile of bupivacaine after direct intravenous injection often suggest a three-compartment open model. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.comdrugs.com

Tissue Distribution Patterns

Bupivacaine is distributed to some extent to all body tissues, with varying concentrations depending on tissue perfusion and binding characteristics. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com

In the three-compartment model, the second compartment represents the equilibration of the drug throughout highly perfused organs. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.comdrugs.com High concentrations of bupivacaine are typically found in these organs, which include the liver, lungs, heart, brain, and kidneys. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com The rapid distribution to these areas reflects their rich blood supply.

The third compartment in the pharmacokinetic model represents the equilibration of bupivacaine with poorly perfused tissues. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com These tissues include muscle and fat. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com The distribution to these areas is slower compared to highly perfused organs. The elimination of the drug from tissue distribution is largely dependent on its ability to bind to sites in the circulation which transport it to the liver for metabolism. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com

Summary of Bupivacaine Pharmacokinetic Parameters (Adults)

| Parameter | Value | Source |

| Half-life | 2.7 hours | fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com |

| Protein Binding | ~95% | fda.govdrugbank.combaxterpi.comnih.gov |

| Peak Plasma Levels (after regional block) | 30-45 minutes | fda.govnih.gov |

| Excretion (unchanged in urine) | 6% | fda.govpfizermedicalinformation.comnih.govdrugs.com |

Factors Influencing Bupivacaine Absorption Rate

| Factor | Impact on Absorption Rate | Source |

| Total Dose and Concentration | Dependent on administered dose and concentration | fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rw |

| Route of Administration | Varies with the specific injection site | fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rw |

| Vascularity of Site | Higher vascularity leads to faster absorption | fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rwjmatonline.com |

| Presence of Epinephrine | Usually reduces absorption rate | fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rwresearchgate.netnih.govoup.com |

Tissue Distribution of Bupivacaine

| Tissue Type | Examples | Relative Concentration | Compartment (Three-Compartment Model) | Source |

| Highly Perfused | Liver, Lungs, Heart, Brain, Kidneys | High | Second | fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com |

| Poorly Perfused | Muscle, Fat | Lower | Third | fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com |

Protein Binding Dynamics

Bupivacaine exhibits significant binding to plasma proteins patsnap.comontosight.ai. Approximately 95% of bupivacaine in the bloodstream is protein bound wikipedia.orgdrugbank.com. This high degree of protein binding is considered an important determinant of its bioavailability esmed.orgresearchgate.netesmed.org. Local anesthetics with greater protein binding tend to remain associated with the neural membrane for a longer duration, contributing to a longer duration of action mahidol.ac.th.

Alpha1-Acid Glycoprotein (B1211001) (AAG) Interactions

Bupivacaine binds strongly to alpha1-acid glycoprotein (AAG), and more weakly to serum albumin esmed.orgresearchgate.netesmed.org. AAG is a key plasma protein responsible for binding basic drugs like bupivacaine esmed.orgnih.gov. Studies investigating the binding kinetics of bupivacaine to isolated AAG have utilized methods such as monitoring the displacement of fluorescent probes like 1-anilinonaphthalene-8-sulfonic acid (ANS) esmed.orgresearchgate.netesmed.org. Research indicates that increasing bupivacaine concentration can displace ANS from AAG binding sites esmed.orgresearchgate.netesmed.org. The competitive equilibrium constant (Ki) for bupivacaine binding to AAG has been determined to be around 1-2 µM at pH 7.4 and 23°C esmed.orgresearchgate.netesmed.org. Despite strong binding, the dissociation of bupivacaine from AAG can be rapid, with a reported off-rate constant (koff) of 12.0 ± 0.5 s⁻¹, corresponding to a half-time of approximately 0.06 seconds esmed.orgresearchgate.netesmed.org. This rapid dissociation suggests that even when a large proportion of total serum bupivacaine is protein-bound at potentially toxic levels, the drug can be quickly released during organ perfusion, allowing it to permeate into tissues esmed.orgresearchgate.netesmed.org.

Significance of Protein Binding in Toxicity

While high protein binding generally influences the duration of action, its significance in systemic toxicity is complex. Although a large fraction of bupivacaine may be bound at toxic levels, the rapid dissociation from proteins like AAG means that the unbound, pharmacologically active drug is quickly available to tissues esmed.orgresearchgate.netesmed.org. When high serum concentrations of bupivacaine are achieved, a higher degree of protein binding can increase the risk for cardiac toxicity mahidol.ac.th. Acidosis can impair the protein binding of local anesthetics, leading to an increased free fraction in plasma and potentially greater delivery to the brain nih.gov. The R(+)-enantiomer of bupivacaine has shown a higher affinity for the inactivated state of cardiac sodium channels and faster block development compared to the S(-)-enantiomer (levobupivacaine) ahajournals.org. This difference in binding kinetics and affinity may contribute to the higher cardiac toxicity associated with racemic bupivacaine compared to levobupivacaine (B138063) ahajournals.orgmedscape.com.

Metabolism Research

Bupivacaine is primarily metabolized in the liver patsnap.comontosight.aidrugbank.com. This biotransformation is essential for its elimination from the body ontosight.ai.

Hepatic Metabolism Pathways

The hepatic metabolism of bupivacaine involves enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system patsnap.comontosight.ai. The metabolic pathway involves initial N-dealkylation and further hydroxylation and conjugation reactions ontosight.ai.

Cytochrome P450 Enzyme Involvement (CYP3A4, CYP1A2)

Cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, play a significant role in the metabolism of bupivacaine patsnap.comesmed.orgnih.govnih.gov. Research using human hepatic microsomes and cDNA-expressed human CYP enzymes has demonstrated that CYP3A4 is the primary enzyme responsible for the degradation of bupivacaine into its major metabolite, pipecoloxylidine nih.govresearchgate.net. While CYP1A2 is also involved in the metabolism of amide-type local anesthetics like ropivacaine (B1680718) (which is structurally similar to bupivacaine), studies have shown that CYP3A4 is the most efficient enzyme for the formation of pipecoloxylidine from bupivacaine nih.govresearchgate.netdrugbank.com. CYP1A2 and CYP3A isoforms are involved in the phase one biotransformation of levobupivacaine, producing inactive metabolites wikipedia.org.

Major Metabolites (e.g., 2,6-pipecoloxylidine, 3-hydroxy bupivacaine, desbutyl bupivacaine)

The major metabolite of bupivacaine is 2,6-pipecoloxylidine, also known as pipecolylxylidine or N-desbutyl bupivacaine wikipedia.orgnih.govnih.govfda.govhmdb.cadrugs.com. This metabolite is primarily formed via N-dealkylation catalyzed by CYP3A4 ontosight.ainih.govresearchgate.net. Other metabolites identified include 3'-hydroxy bupivacaine and monohydroxylated isomers on the piperidine (B6355638) ring nih.gov. 3'-hydroxy-levobupivacaine is a major metabolite of levobupivacaine, while desbutyl-levobupivacaine is a minor one wikipedia.org. Only a small percentage of bupivacaine is excreted unchanged in the urine, with the majority eliminated as metabolites drugbank.comfda.govdrugs.comhres.ca.

Table of Bupivacaine and Selected Metabolites

| Compound Name | PubChem CID |

| Bupivacaine | 2474 |

| 2,6-pipecoloxylidine | 115282 |

| 3-hydroxy bupivacaine | 37 |

| Desbutyl bupivacaine | 115282 |

Bupivacaine, an amino amide-type local anesthetic, undergoes a series of pharmacokinetic processes including absorption, distribution, metabolism, and excretion within the body patsnap.comontosight.ai. Its disposition is significantly influenced by its interaction with plasma proteins and its biotransformation primarily in the liver patsnap.comontosight.aidrugbank.com.

Protein Binding Dynamics

A key characteristic of bupivacaine's pharmacokinetic profile is its extensive binding to plasma proteins. Approximately 95% of bupivacaine circulating in the bloodstream is bound to proteins wikipedia.orgdrugbank.com. This high degree of protein binding is considered a significant factor influencing the drug's bioavailability esmed.orgresearchgate.netesmed.org. Local anesthetics with higher protein binding generally exhibit a longer duration of action, as they remain associated with neural membranes for extended periods mahidol.ac.th.

Alpha1-Acid Glycoprotein (AAG) Interactions

Bupivacaine demonstrates strong binding affinity for alpha1-acid glycoprotein (AAG), a major plasma protein that binds basic drugs esmed.orgresearchgate.netesmed.orgnih.gov. It also binds, albeit more weakly, to serum albumin esmed.orgresearchgate.netesmed.org. Studies investigating the interaction between bupivacaine and isolated AAG have employed techniques such as monitoring the displacement of fluorescent probes like 1-anilinonaphthalene-8-sulfonic acid (ANS) esmed.orgresearchgate.netesmed.org. These studies have shown that increasing concentrations of bupivacaine lead to the displacement of ANS from its binding sites on AAG esmed.orgresearchgate.netesmed.org. The competitive equilibrium constant (Ki) for bupivacaine binding to AAG has been determined to be in the range of 1-2 µM under specific conditions (pH 7.4, 23°C) esmed.orgresearchgate.netesmed.org. Despite the strength of this binding, the dissociation of bupivacaine from AAG is relatively rapid, with a reported off-rate constant (koff) of 12.0 ± 0.5 s⁻¹, corresponding to a half-life of approximately 0.06 seconds esmed.orgresearchgate.netesmed.org. This rapid dissociation implies that even when a substantial portion of the total serum bupivacaine is protein-bound, the unbound fraction, which is the pharmacologically active form, can be quickly released during blood flow through organs, facilitating its tissue distribution esmed.orgresearchgate.netesmed.org.

Significance of Protein Binding in Toxicity

The role of protein binding in bupivacaine toxicity is multifaceted. While high protein binding can contribute to a longer duration of action, it also has implications for systemic toxicity, particularly at elevated serum concentrations mahidol.ac.th. When high levels of bupivacaine are present in the serum, the significant protein binding capacity is engaged. However, the rapid dissociation rate from proteins like AAG ensures that unbound drug remains available to exert its effects on target tissues esmed.orgresearchgate.netesmed.org. Elevated serum concentrations coupled with high protein binding can increase the risk of cardiac toxicity mahidol.ac.th. Furthermore, conditions leading to acidosis can impair the protein binding of local anesthetics, resulting in a larger free fraction in the plasma and potentially increased delivery to sensitive organs like the brain nih.gov. Research has also indicated that the R(+)-enantiomer of racemic bupivacaine exhibits a higher affinity for the inactivated state of cardiac sodium channels and a faster rate of block development compared to the S(-)-enantiomer (levobupivacaine) ahajournals.org. These stereoselective differences in binding kinetics and affinity are believed to contribute to the observed higher cardiotoxicity of racemic bupivacaine compared to its S(-)-enantiomer ahajournals.orgmedscape.com.

Metabolism Research

Bupivacaine undergoes extensive biotransformation, primarily within the liver patsnap.comontosight.aidrugbank.com. This metabolic processing is a critical step in its elimination from the body ontosight.ai.

Hepatic Metabolism Pathways

The hepatic metabolism of bupivacaine is mediated by enzymatic pathways, predominantly involving the cytochrome P450 (CYP) enzyme system patsnap.comontosight.ai. The metabolic scheme includes initial N-dealkylation, followed by subsequent hydroxylation and conjugation reactions ontosight.ai.

Cytochrome P450 Enzyme Involvement (CYP3A4, CYP1A2)

Cytochrome P450 enzymes, notably CYP3A4 and CYP1A2, are the primary enzymes responsible for the metabolic breakdown of bupivacaine in the liver patsnap.comesmed.orgnih.govnih.gov. Studies utilizing human hepatic microsomes and recombinant human CYP enzymes have identified CYP3A4 as the principal enzyme catalyzing the conversion of bupivacaine to its major metabolite, pipecoloxylidine nih.govresearchgate.net. Although CYP1A2 also participates in the metabolism of amide-type local anesthetics, investigations have shown that CYP3A4 is the most efficient isoform in the formation of pipecoloxylidine from bupivacaine nih.govresearchgate.netdrugbank.com. Both CYP1A2 and CYP3A isoforms are involved in the phase one biotransformation of levobupivacaine, leading to the formation of inactive metabolites wikipedia.org.

Major Metabolites (e.g., 2,6-pipecoloxylidine, 3-hydroxy bupivacaine, desbutyl bupivacaine)

The principal metabolite of bupivacaine is 2,6-pipecoloxylidine, also known interchangeably as pipecolylxylidine or N-desbutyl bupivacaine wikipedia.orgnih.govnih.govfda.govhmdb.cadrugs.combiosynth.comusbio.net. This metabolite is primarily generated through the N-dealkylation of bupivacaine, a reaction predominantly catalyzed by CYP3A4 ontosight.ainih.govresearchgate.net. Other metabolites that have been identified include 3'-hydroxy bupivacaine and monohydroxylated derivatives on the piperidine ring nih.gov. For the S(-)-enantiomer, levobupivacaine, 3'-hydroxy-levobupivacaine is a major metabolite, while desbutyl-levobupivacaine is considered a minor metabolite wikipedia.org. Only a small fraction of the administered bupivacaine is excreted unchanged in the urine, with the majority eliminated in the form of its metabolites drugbank.comfda.govdrugs.comhres.ca.

Metabolic Inversion of Enantiomers

Bupivacaine is administered as a racemic mixture containing equal proportions of two enantiomers, R(+)-bupivacaine and S(-)-bupivacaine (levobupivacaine). wikipedia.orgnih.gov While stereoselective differences in pharmacokinetics have been observed between the enantiomers, metabolic inversion of levobupivacaine to R(+)-bupivacaine has not been found to be evident in vitro or in vivo studies. fda.govlgmpharma.commdpi.com Studies have indicated that (S)-bupivacaine may be more extensively metabolized than (R)-bupivacaine, with dealkylation being a predominant metabolic pathway. mdpi.com The pharmacokinetics of bupivacaine have been shown to be enantioselective, with a lower plasma proportion of the R-enantiomer observed. mdpi.com The R(+)-enantiomer has also exhibited a higher unbound fraction compared to the S(-)-enantiomer. mdpi.com

Elimination and Excretion Studies

The elimination of bupivacaine and its metabolites from the body primarily occurs through excretion by the kidneys. fda.govfda.govpfizer.com The kidney is considered the main excretory organ for most local anesthetics and their metabolites. fda.govfda.govpfizer.com

Renal Excretion

A relatively small percentage of the administered bupivacaine dose is excreted unchanged in the urine. Studies indicate that only about 6% of bupivacaine is excreted as the parent drug in urine. wikipedia.orgdrugbank.comnih.govmedicines.org.ukfda.govpfizer.comeuropa.eu Some sources report this figure ranging from 4% to 10%. wikipedia.org The urinary excretion of bupivacaine and its metabolites is influenced by factors such as urinary perfusion and pH. fda.govpfizer.comeuropa.eu Acidifying the urine can accelerate the renal elimination of local anesthetics. europa.eu Metabolites, including 2,6-pipecoloxylidine (PPX) and hydroxylated derivatives, are also excreted renally. For instance, approximately 5% of bupivacaine is excreted as PPX in urine over a 24-hour period. medicines.org.uk The risk of adverse reactions to bupivacaine may be higher in patients with renal impairment due to the substantial renal excretion of the drug and its metabolites. pfizer.commedscape.compfizer.comeuropa.eu

Here is a table summarizing typical renal excretion data:

| Excreted Compound | Percentage of Dose Excreted in Urine (Unchanged) | Notes | Source |

| Bupivacaine (unchanged) | ~6% (range 4-10%) | Main excretory route for unchanged drug | wikipedia.orgdrugbank.comnih.govmedicines.org.ukfda.govpfizer.comeuropa.eu |

| 2,6-Pipecoloxylidine (PPX) | ~5% (over 24 hours) | Major metabolite | medicines.org.uk |

Biliary Excretion

Here is a table summarizing excretion routes based on animal studies:

| Species | Urinary Excretion (% of dose) | Fecal/Biliary Excretion (% of dose) | Source |

| Rat | ~50% (after 24 hours) | ~28% (after 24 hours) | tandfonline.comtandfonline.com |

| Monkey | ~80% (after 24 hours) | Remainder (via bile) | tandfonline.comtandfonline.com |

Toxicity and Adverse Neurological and Cardiovascular Effects of Bupivacaine

Cardiotoxicity Research

Studies on bupivacaine (B1668057) cardiotoxicity have revealed a multifaceted interaction with cardiac tissues, leading to impaired electrical activity and contractile dysfunction nih.govmeddocsonline.orgplos.orgsmj.org.sa. The cardiotoxic effects are concentration-dependent, with higher plasma levels associated with more pronounced cardiac depression and arrhythmias nih.govresearchgate.netopenanesthesia.org.

Mechanisms of Cardiac Depression

The depressant effects of bupivacaine on cardiac function are attributed to several key mechanisms operating at the cellular and subcellular levels within myocardial tissue. These mechanisms often interact, contributing to the complex presentation of bupivacaine-induced cardiotoxicity.

A primary mechanism of bupivacaine cardiotoxicity involves the blockade of voltage-gated ion channels in myocardial cell membranes nih.govmeddocsonline.orgtandfonline.comait-journal.comahajournals.orgekb.eg. Bupivacaine exhibits a high affinity for voltage-gated sodium (Na+) channels, particularly in their open and inactivated states, and dissociates from these channels relatively slowly ahajournals.orgekb.eg. This slow dissociation contributes significantly to bupivacaine's potent cardiotoxic and arrhythmogenic properties compared to some other local anesthetics ahajournals.orgekb.eg. Blockade of Na+ channels impairs the rapid depolarization phase of the cardiac action potential, leading to decreased conduction velocity within the heart and depressed myocardial contractility nih.govmeddocsonline.org.

Beyond sodium channels, bupivacaine also interacts with calcium (Ca2+) and potassium (K+) channels in cardiac tissue ait-journal.comekb.egnih.govcsic.esnih.gov. It has been shown to inhibit L-type Ca2+ channels, which are crucial for calcium influx that triggers sarcoplasmic reticulum calcium release and excitation-contraction coupling researchgate.netnih.gov. Furthermore, bupivacaine blocks various potassium currents, including the transient outward potassium current (Ito) and the rapid component of the delayed rectifier potassium current (IKr), which play roles in cardiac repolarization ait-journal.com. Blockade of other potassium channels such as Kv1.5, Kv2.1, Kv1.4, and Kv4.3 has also been reported nih.govcsic.es. The stereoisomer R(+)-bupivacaine has demonstrated greater potency in blocking cardiac sodium channels compared to the S(-) enantiomer ahajournals.org.

Bupivacaine significantly interferes with mitochondrial function and energy metabolism in cardiac cells researchgate.netplos.orgnih.govmedcraveonline.comresearchgate.netnih.govscielo.brnih.gov. Mitochondria are vital for generating the ATP required for myocardial contraction and electrical activity. Bupivacaine's lipophilic nature allows it to accumulate in mitochondria, disrupting their normal function nih.gov.

Studies have shown that bupivacaine inhibits key processes in mitochondrial energy production, including fatty acid oxidation and the activity of enzymes within the electron transport chain medcraveonline.comscielo.brnih.gov. Specifically, it has been found to inhibit Complex I and Complex III of the mitochondrial respiratory chain plos.orgresearchgate.netnih.govnih.gov. This inhibition impairs electron transport and reduces the efficiency of oxidative phosphorylation, leading to a decrease in ATP synthesis meddocsonline.orgplos.orgnih.govresearchgate.netnih.govnih.gov. The resulting energy deficit contributes to depressed myocardial contractility meddocsonline.orgplos.orgnih.gov.

Furthermore, bupivacaine can enhance the production of reactive oxygen species (ROS) within mitochondria, contributing to cellular damage plos.orgresearchgate.netnih.gov. Research in rats has indicated that chronic hypoxia can exacerbate the depressant effects of bupivacaine on mitochondrial function nih.gov.

An example of research findings on bupivacaine's effects on mitochondrial metabolism is presented in the table below, illustrating the impact on oxygen consumption and ATP synthesis in rat heart mitochondria.

| Condition (Rat Heart Mitochondria) | Oxygen Consumption Rate (Relative) | ATP Synthesis Rate (Relative) | ATP/O Ratio (Relative) | Citation |

| Control | 1.0 | 1.0 | 1.0 | nih.govnih.gov |

| Bupivacaine (concentration-dependent) | Varied (initially increased, then inhibited) | Decreased | Decreased | nih.govresearchgate.netnih.govnih.gov |

| Chronic Hypoxia + Bupivacaine | Further decreased ATP synthesis and ATP/O ratio compared to Bupivacaine alone in hypoxic left ventricle | nih.gov |

Note: Specific numerical data for oxygen consumption and ATP synthesis rates vary depending on bupivacaine concentration and experimental conditions across different studies. The table above represents general trends observed in the cited research.

Bupivacaine influences intracellular calcium (Ca2+) homeostasis and signaling in cardiac myocytes researchgate.netnih.govnih.govmedcraveonline.comnih.govnih.govsnu.ac.kroatext.com. Precise regulation of intracellular Ca2+ is essential for excitation-contraction coupling and relaxation. Bupivacaine has been shown to alter intracellular calcium concentrations nih.gov.

Studies suggest that bupivacaine can affect both Ca2+ transient and reuptake mechanisms medcraveonline.com. It can induce the release of Ca2+ from the sarcoplasmic reticulum (SR), potentially through activation of ryanodine (B192298) receptors (RyR2) nih.gov. Elevated intracellular calcium levels have been observed in cardiomyocytes exposed to bupivacaine snu.ac.kr. Conversely, bupivacaine's inhibition of L-type Ca2+ channels can reduce the initial influx of Ca2+ that triggers SR release nih.gov. The net effect on intracellular calcium handling can be complex and may vary depending on bupivacaine concentration and other physiological factors. The regulation of intracellular Ca2+ can also be influenced by age, potentially contributing to age-dependent differences in bupivacaine cardiotoxicity oatext.com.

Bupivacaine acts as an uncoupler of mitochondrial oxidative phosphorylation nih.govresearchgate.netnih.govnih.govcore.ac.ukscispace.com. Oxidative phosphorylation is the process by which the energy released from the oxidation of nutrients is used to generate ATP. Uncoupling occurs when the link between oxygen consumption (electron transport) and ATP synthesis (phosphorylation of ADP) is disrupted.

Bupivacaine can increase the proton permeability of the inner mitochondrial membrane or cause a "slip" in the proton pumping activity of respiratory chain complexes plos.orgnih.govcore.ac.uk. This leads to a situation where mitochondria consume oxygen but a significant portion of the energy is dissipated as heat rather than being used to produce ATP nih.govresearchgate.netnih.govnih.gov. The uncoupling effect contributes to the reduction in ATP synthesis observed with bupivacaine, further compromising the energy status of myocardial cells nih.govresearchgate.netnih.govnih.gov. This uncoupling can also lead to alterations in mitochondrial membrane potential nih.gov.

Bupivacaine can depress the activity of the sinoatrial (SA) node, the heart's natural pacemaker smj.org.saresearchgate.netopenanesthesia.orgtandfonline.comcsic.esmedcraveonline.comnih.gov. This effect contributes to bupivacaine-induced bradycardia and can lead to more severe conduction disturbances, including sinus node arrest, at higher concentrations openanesthesia.org.

Studies have demonstrated that bupivacaine decreases heart rate smj.org.satandfonline.comnih.gov. This negative chronotropic effect is concentration-dependent researchgate.net. The depression of SA node activity may be linked to bupivacaine's effects on ion channels critical for pacemaker activity, such as a reduction in calcium influx through L-type Ca2+ channels during the diastolic depolarization phase of the sinus node action potential oatext.com. Furthermore, conditions like hypoxia and acidosis can enhance the depressant effects of bupivacaine on SA node activity nih.gov.

A comparative study on the effects of bupivacaine and lidocaine (B1675312) on sinoatrial nodal activity during hypoxia and acidosis in guinea pigs demonstrated that bupivacaine was significantly more potent in decreasing heart rates and causing cessation of pacemaker activity than lidocaine in both adult and neonatal animals nih.gov.

| Local Anesthetic | Condition | Effect on Sinoatrial Node Rate (Relative to Control) | Citation |

| Bupivacaine | Normoxia/Normal pH | Decreased | smj.org.satandfonline.comnih.gov |

| Bupivacaine | Hypoxia and Acidosis | Further Decreased (additive effect) | nih.gov |

| Lidocaine | Normoxia/Normal pH | Decreased (less potent than Bupivacaine) | nih.gov |

| Lidocaine | Hypoxia and Acidosis | Further Decreased (additive effect) | nih.gov |

Note: This table summarizes the general findings regarding the depressant effects on SA node activity. Specific rate reductions are concentration-dependent and vary across studies.

Risk Factors and Contributing Conditions in Cardiotoxicity

Accidental intravascular injection or rapid vascular uptake is the most common cause of bupivacaine toxicity. nih.gov The site of administration significantly influences the risk of toxicity, with highly vascular areas posing a greater risk. nih.gov Sites with higher risk include intravenous, intercostal, and caudal administration, while sciatic and brachial plexus blocks are associated with lower risk. nih.gov

Patient-specific factors can also contribute to the risk of cardiotoxicity. While rare, a deficiency in L-carnitine has been implicated in cases of bupivacaine toxicity occurring at doses much lower than typical upper limits. nih.gov Studies in rats have shown that L-carnitine administration could reverse this effect. nih.gov Pregnancy may also increase the susceptibility to bupivacaine-induced cardiotoxicity, potentially due to mechanical, hormonal, and biochemical changes that enhance local anesthetic effectiveness and alter pharmacokinetics. frontiersin.org Conditions that lead to decreased cardiac output can increase the amount of local anesthetic reaching the brain, potentially predisposing individuals to CNS toxicity. frontiersin.org Acidosis can also impair the protein binding of local anesthetics, increasing the free fraction in plasma and leading to greater delivery to the brain. nih.gov

Enantioselective Cardiotoxicity

Bupivacaine is a racemic mixture containing two enantiomers: S(-)-bupivacaine (levobupivacaine) and R(+)-bupivacaine (dextrobupivacaine). jcdr.netscielo.br These enantiomers exhibit stereoselectivity in their pharmacological effects, particularly concerning cardiotoxicity. jcdr.netscielo.br Research indicates that the R(+) enantiomer is primarily responsible for the cardiotoxicity associated with racemic bupivacaine. jcdr.netscielo.brhilarispublisher.com

Studies have demonstrated that R(+)-bupivacaine has a higher potency for blocking cardiac Na+ and K+ channels compared to the S(-) enantiomer. jcdr.net Experimental models have shown that the lethal dose of levobupivacaine (B138063) is higher than that of the racemic mixture. jcdr.net Levobupivacaine has been shown to produce less marked effects on myocardial function, such as stroke index, acceleration index, and ejection fraction, compared to racemic bupivacaine in human volunteers. jcdr.net Animal studies have also supported the finding that levobupivacaine has a reduced potential for causing cardiotoxic effects and less depression of contractility compared to racemic bupivacaine. jcdr.nethilarispublisher.comtandfonline.com The specificity for sodium channels is more pronounced with the R(+) enantiomer than with the S(-) enantiomer, which helps explain the increased cardiotoxicity of racemic bupivacaine containing the R(+) form. hilarispublisher.com While racemic bupivacaine and R(+)-bupivacaine have been shown to produce coronary vasodilation, S(-)-bupivacaine, S(-)-ropivacaine, and to a lesser extent R(+)-ropivacaine, can induce coronary vasoconstriction. nih.gov

Data Table: Enantiomeric Differences in Cardiac Effects

| Compound | Enantiomer | Effect on Cardiac Na+ and K+ Channels | Effect on Myocardial Function | Effect on Coronary Vessels |

| Bupivacaine | R(+) | Higher potency for blocking | Greater depression | Vasodilation |

| Bupivacaine | S(-) | Lower potency for blocking | Less depression | Vasoconstriction |

| Racemic Bupivacaine | (R+S) | Contains both enantiomers | Moderate depression | Vasodilation |

| Levobupivacaine | S(-) | Lower potency for blocking | Less depression | Vasoconstriction |

| Ropivacaine (B1680718) | S(-) | Not specified in search results | Less depression than Bupivacaine jcdr.net | Vasoconstriction nih.gov |

| Ropivacaine | R(+) | Not specified in search results | Not specified in search results | Vasoconstriction (lesser extent) nih.gov |

Neurotoxicity Research

Local anesthetics, including bupivacaine, have the potential to cause neurotoxicity, particularly at high concentrations or with prolonged exposure. nih.govmdpi.commdpi.com This can lead to transient or persistent neurological dysfunction. mdpi.com

Mechanisms of Neuronal Cell Death

Several mechanisms have been implicated in bupivacaine-induced neurotoxicity. Bupivacaine can induce neuronal cell death through both apoptosis and necrosis. nih.govfrontiersin.orgresearchgate.net Studies have shown that bupivacaine can increase intracellular oxidative stress in neurons, which may be a significant factor in its toxicity. nih.govresearchgate.net This involves the production of reactive oxygen species (ROS). nih.govmdpi.comresearchgate.net Bupivacaine has been shown to induce apoptosis in human SH-SY5Y neuroblastoma cells and developing motor neurons in a concentration- and time-dependent manner. nih.govmdpi.comfrontiersin.org This apoptotic pathway can involve mitochondrial injury and the activation of caspases, such as caspase-3 and caspase-7. nih.govmdpi.comnih.govscielo.brdovepress.com Other potential mechanisms include intracellular calcium release and overload, activation of signaling pathways like PI3K and MAPK, and endoplasmic reticulum stress. mdpi.comresearchgate.netdovepress.com Autophagy has also been suggested to play a role, potentially as a protective mechanism. scielo.brdovepress.com

Concentration-Dependent Neurotoxicity

The neurotoxicity of bupivacaine is concentration- and exposure-time-dependent. mdpi.commdpi.comfrontiersin.orgresearchgate.netnih.gov In vitro studies using neuronal cell lines and developing motor neurons have demonstrated that higher concentrations of bupivacaine lead to reduced cell viability and increased cytotoxicity, ROS production, and apoptosis. nih.govmdpi.comfrontiersin.orgresearchgate.net For example, studies with human SH-SY5Y neuroblastoma cells showed a concentration-dependent decrease in cell viability after bupivacaine exposure. frontiersin.org Similarly, experiments with rat developing motor neurons showed concentration-dependent increases in cytotoxicity and apoptosis with bupivacaine. mdpi.com

Data Table: Concentration-Dependent Effects of Bupivacaine on Rat Developing Motor Neurons (1-hour exposure)

| Bupivacaine Concentration (µM) | Effect on Cell Viability | Effect on Cytotoxicity | Effect on Apoptosis |

| 1 | Not specified | Not significant | Not significant |

| 10 | Reduced | Not significant | Not significant |

| 100 | Reduced | Significantly increased | Not significant |

| 1000 | Reduced | Significantly increased | Significantly increased |

Note: Data extracted and summarized from search result mdpi.com. Significance levels are relative to the control group.

Impact on Specific Neural Tissues (e.g., Spinal Cord, Peripheral Nerves)

Bupivacaine can exert neurotoxic effects on various neural tissues, including the spinal cord and peripheral nerves. Intrathecal administration of bupivacaine has been shown to cause histological damage to spinal cord neurons in rats, characterized by reduced neuron numbers, shrinkage, condensation of nuclei, and disorderly tissue arrangement. scielo.br Specifically, neurotoxicity has been observed in the posterior roots and posterior white matter of the spinal cord. kitasato-u.ac.jp This damage can involve axonal degeneration, with or without demyelination, depending on the severity of the injury. kitasato-u.ac.jp

Studies using isolated peripheral nerve models have assessed the electrophysiological neurotoxicity of bupivacaine. While high concentrations of other local anesthetics caused irreversible conduction block, clinically used concentrations of bupivacaine (e.g., 0.75%) did not result in irreversible conduction block in these models. jvsmedicscorner.com However, the applicability of these peripheral nerve studies to human spinal cord pathophysiology is not entirely clear. jvsmedicscorner.com In vitro studies using dorsal root ganglion neurons have shown that bupivacaine can affect calcium homeostasis, although neurotoxic effects were not observed at lower concentrations. ukzn.ac.za

Other Local Tissue Toxicity

Beyond its effects on the cardiovascular and nervous systems, bupivacaine has been shown to exhibit local toxicity in other tissues, particularly musculoskeletal tissues. In vitro studies have demonstrated that bupivacaine can be toxic to myocytes, chondrocytes (cartilage cells), tendon cells, intervertebral disc cells, and mesenchymal stem cells. frontiersin.orgnih.gov This toxicity can lead to reduced cell metabolism and increased apoptosis and necrosis. frontiersin.orgnih.gov

Bupivacaine is reported to cause significant in vitro myocyte toxicity at clinically used concentrations (e.g., >1 mM), leading to hypercontraction, degeneration, necrosis, and apoptosis of muscle fibers. frontiersin.org This myotoxicity is dose and time-dependent and can be reversible. frontiersin.org

Chondrotoxicity is another concern, particularly with the use of bupivacaine in synovial joints. frontiersin.org In vitro studies have shown concentration- and exposure time-dependent necrosis and apoptosis of chondrocytes, as well as decreased matrix synthesis. frontiersin.orgnih.gov While in vivo and clinical studies have sometimes shown less pronounced effects, some animal studies suggest that chondrocyte density can decrease over time following intra-articular bupivacaine administration. frontiersin.org The use of bupivacaine in synovial joints might best be avoided due to its potential chondrotoxicity. frontiersin.org

Bupivacaine has also demonstrated toxic effects on intervertebral disc cells in vitro, leading to concentration- and exposure time-dependent necrosis and apoptosis and decreased matrix synthesis. frontiersin.org

The specific form of cell death induced by local anesthetics in local tissues can be related to the concentration and duration of exposure. nih.gov Bupivacaine has been indicated to primarily cause necrosis at higher concentrations, while lower concentrations may induce apoptosis in certain cell types like myocytes. nih.gov

| Tissue Type | Observed In Vitro Toxicity | Mechanism(s) | In Vivo/Clinical Findings |

| Myocytes | Yes (concentration- and time-dependent) frontiersin.org | Hypercontraction, degeneration, necrosis, apoptosis frontiersin.org | Histopathological changes at injection site observed frontiersin.org |

| Chondrocytes | Yes (concentration- and time-dependent) frontiersin.orgnih.gov | Necrosis, apoptosis, decreased matrix synthesis frontiersin.orgnih.gov | Potential decrease in chondrocyte density over time frontiersin.org |

| Tendon Cells | Yes nih.gov | Reduced metabolism, apoptosis, necrosis, autophagy nih.gov | Not specified in search results |

| Intervertebral Disc Cells | Yes (concentration- and time-dependent) frontiersin.org | Necrosis, apoptosis, decreased matrix synthesis frontiersin.org | Not specified in search results |

| Mesenchymal Stem Cells | Yes nih.gov | Reduced metabolism, apoptosis, necrosis, autophagy nih.gov | Not specified in search results |

Chondrotoxicity Research

Research into the effects of bupivacaine on articular cartilage, known as chondrotoxicity, has demonstrated concerning findings, particularly in in vitro studies. Multiple studies have shown that bupivacaine can induce dose- and time-dependent deleterious effects on chondrocytes, the cells responsible for maintaining cartilage health. nih.govymaws.com Fourteen studies examined bupivacaine's effects on human knee articular cartilage, with thirteen of them demonstrating a chondrotoxic effect. nih.gov This chondrotoxicity appears to be exacerbated by the coadministration of corticosteroids. nih.gov

Studies consistently indicate that bupivacaine at concentrations of 0.5% or higher results in a significant degree of chondrocyte death when compared to other local anesthetics at equipotent doses. ymaws.com For example, one study found that human chondrocytes exposed to 0.5% ropivacaine were more likely to undergo cell death compared to saline but less so than with 0.5% bupivacaine. ymaws.com Another investigation determined that 0.75% ropivacaine exposure led to greater chondrocyte death compared to saline and 1% lidocaine, but less than 0.5% bupivacaine exposure. ymaws.com

The mechanism of bupivacaine-induced chondrotoxicity may involve mitochondrial DNA damage, decreased mitochondrial protein levels, and enhanced mitochondrial membrane permeability, subsequently leading to the activation of caspases and cell apoptosis. dovepress.com While in vitro studies show significant cytotoxicity with high concentrations of bupivacaine (>0.175%), with cell death increasing in a concentration- and time-dependent manner, clinical evidence confirming these findings in vivo is limited. ymaws.comdovepress.com However, chondrolysis has been observed in patients receiving intra-articular bupivacaine via pain pumps after knee surgery. dovepress.com

| Local Anesthetic | Concentration (%) | Chondrotoxic Effect (In Vitro) | Notes | Source |

| Bupivacaine | ≥ 0.5 | Significant Chondrocyte Death | Most chondrotoxic among common LAs | ymaws.com |

| Bupivacaine | < 0.5 | Conflicting Literature | ymaws.com | |

| Ropivacaine | 0.75 | Dose-dependent Chondrotoxicity | Less chondrotoxic than bupivacaine | nih.govymaws.com |

| Ropivacaine | ≤ 0.5 | Least Chondrotoxic | Compared to equipotent doses of others | ymaws.com |

| Levobupivacaine | Not specified | Chondrotoxicity | Potentially more chondrotoxic than bupivacaine in one study | nih.gov |

| Mepivacaine (B158355) | Not specified | Chondrotoxicity | Potentially more chondrotoxic than ropivacaine in one study | nih.gov |

| Lidocaine | Not specified | Chondrotoxic effects (5 of 7 studies) | nih.gov |

Myotoxicity Research